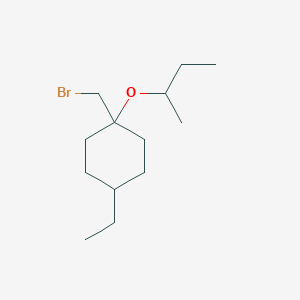
1-(Bromomethyl)-1-(sec-butoxy)-4-ethylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1-(sec-butoxy)-4-ethylcyclohexane is an organic compound that belongs to the class of cyclohexanes It is characterized by the presence of a bromomethyl group, a secondary butoxy group, and an ethyl group attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-(sec-butoxy)-4-ethylcyclohexane can be synthesized through a multi-step process involving the following key steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the sec-Butoxy Group: The secondary butoxy group can be attached through an etherification reaction using sec-butyl alcohol and an appropriate catalyst.
Addition of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using ethyl halide and a strong base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Bromomethyl)-1-(sec-butoxy)-4-ethylcyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom, resulting in the formation of a methyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or thiols. Reaction conditions typically involve polar aprotic solvents and moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products may include azides, nitriles, or thioethers.
Oxidation Reactions: Products may include alcohols, ketones, or carboxylic acids.
Reduction Reactions: The major product is typically the corresponding alkane.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-1-(sec-butoxy)-4-ethylcyclohexane has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological processes involving brominated compounds. It may serve as a probe to investigate enzyme-catalyzed reactions.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-1-(sec-butoxy)-4-ethylcyclohexane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation and reduction reactions, the compound undergoes changes in oxidation state, leading to the formation of new functional groups.
Molecular Targets and Pathways:
Nucleophilic Substitution: The carbon-bromine bond is the primary target, with the nucleophile attacking the carbon atom.
Oxidation: The carbon atoms adjacent to the bromomethyl group are targeted, leading to the formation of hydroxyl or carbonyl groups.
Reduction: The bromine atom is targeted for removal, resulting in the formation of a methyl group.
Vergleich Mit ähnlichen Verbindungen
1-(Bromomethyl)-1-(sec-butoxy)-4-ethylcyclohexane can be compared with other similar compounds, such as:
1-(Bromomethyl)-1-(sec-butoxy)-4-methylcyclohexane: Similar structure but with a methyl group instead of an ethyl group.
1-(Bromomethyl)-1-(sec-butoxy)-4-propylcyclohexane: Similar structure but with a propyl group instead of an ethyl group.
1-(Bromomethyl)-1-(sec-butoxy)-4-isopropylcyclohexane: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness: The presence of the ethyl group in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs with different alkyl groups.
Eigenschaften
Molekularformel |
C13H25BrO |
|---|---|
Molekulargewicht |
277.24 g/mol |
IUPAC-Name |
1-(bromomethyl)-1-butan-2-yloxy-4-ethylcyclohexane |
InChI |
InChI=1S/C13H25BrO/c1-4-11(3)15-13(10-14)8-6-12(5-2)7-9-13/h11-12H,4-10H2,1-3H3 |
InChI-Schlüssel |
FSAZRDYZOSJUAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)(CBr)OC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


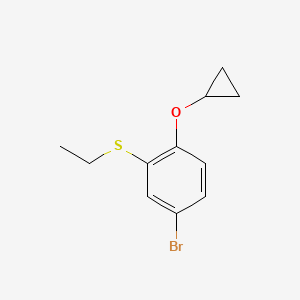
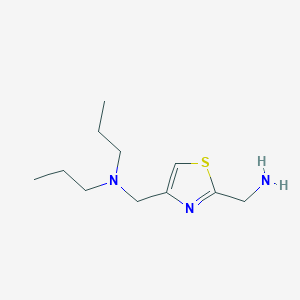
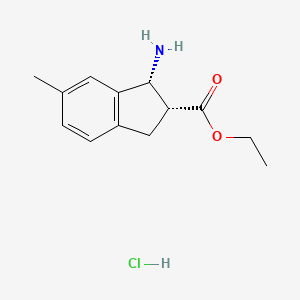
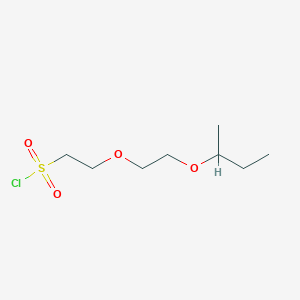
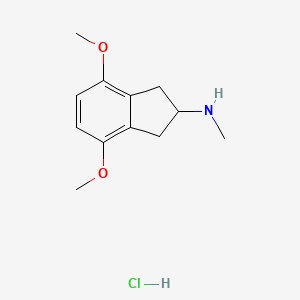
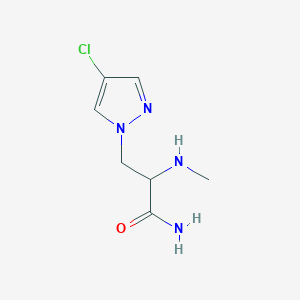
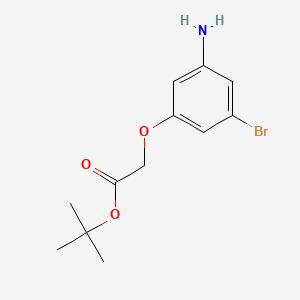

![[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13627530.png)
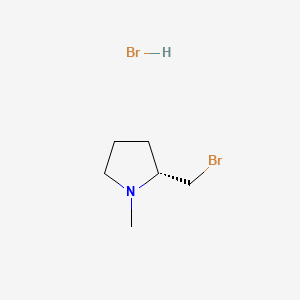



![2-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-2-yl)aceticacid](/img/structure/B13627543.png)
